molecular formula C6H8O2S B2733587 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2375273-34-8

2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2733587
CAS No.: 2375273-34-8
M. Wt: 144.19
InChI Key: OAOZBKSEZPXETJ-UHFFFAOYSA-N
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Description

2-Thiabicyclo[211]hexane-4-carboxylic acid is a bicyclic compound containing a sulfur atom within its structure It is characterized by its unique bicyclic framework, which includes a carboxylic acid functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the formation of the bicyclic structure followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor containing sulfur and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the sulfur atom can engage in redox reactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid: This compound is a dioxo derivative of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid, featuring additional oxygen atoms bonded to the sulfur.

    Endo-2-Bromo-5-thiabicyclo[2.1.1]hexane: Contains a bromine atom at the 2-position instead of a carboxylic acid group.

Uniqueness

2-Thiabicyclo[211]hexane-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a sulfur atom and a carboxylic acid group

Properties

IUPAC Name

2-thiabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c7-5(8)6-1-4(2-6)9-3-6/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOZBKSEZPXETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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